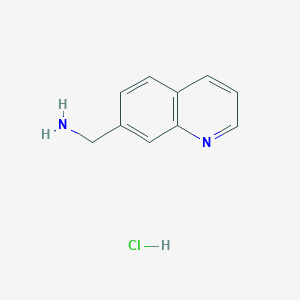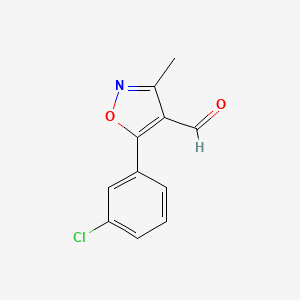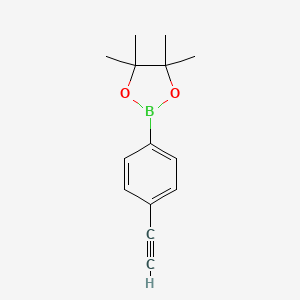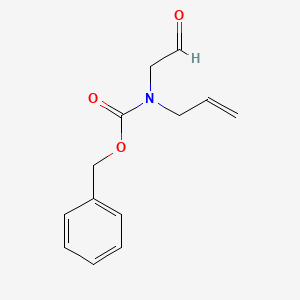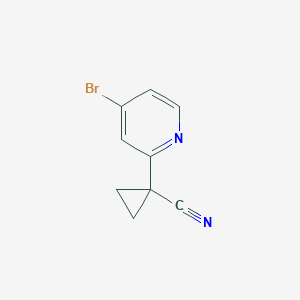
1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile
Vue d'ensemble
Description
“1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile” is a chemical compound with the molecular formula C9H7BrN2. It has a molecular weight of 223.07 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2/c10-7-1-4-12-8(5-7)9(6-11)2-3-9/h1,4-5H,2-3H2 .Physical And Chemical Properties Analysis
This compound is typically stored at room temperature . .Applications De Recherche Scientifique
Synthesis of Cyanopyridine Derivatives
The synthesis of novel cyanopyridine derivatives has been a significant area of study. A study by Bogdanowicz et al. (2013) utilized a related compound, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, as a substrate to synthesize new cyanopyridine derivatives with different substituents. These compounds showed considerable antimicrobial activity against various aerobic and anaerobic bacteria, indicating their potential for medicinal applications (Bogdanowicz et al., 2013).
Cyclization Reactions
Cyclization reactions form a significant part of research involving 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile. Cho and Kim (2008) documented the cyclization of 3-Bromopyridine-4-carbaldehyde with carboxylic acids under specific conditions, yielding corresponding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008). The process was palladium-catalyzed, underlining the compound's role in facilitating complex chemical reactions.
Bioactivity of Cyclopropane Derivatives
Cyclopropane derivatives have been widely studied for their biological activities. Tian et al. (2009) used cyclopropanecarboxylic acid and related compounds to prepare N-(substituted) cyclopropanecarboxyl-N'-pyridin-2-yl thioureas. These compounds exhibited significant herbicidal and fungicidal activities, suggesting the potential of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile in agricultural applications (Tian et al., 2009).
Conformational Restriction in Biologically Active Compounds
Kazuta et al. (2002) highlighted the use of the cyclopropane ring in restricting the conformation of biologically active compounds to enhance activity and investigate bioactive conformations. They designed conformationally restricted analogues of histamine using chiral cyclopropanes bearing differentially functionalized carbon substituents, showcasing the potential of cyclopropane derivatives in medicinal chemistry (Kazuta et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-1-4-12-8(5-7)9(6-11)2-3-9/h1,4-5H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMVBPTVKDMKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726262 | |
| Record name | 1-(4-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile | |
CAS RN |
1163707-56-9 | |
| Record name | 1-(4-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

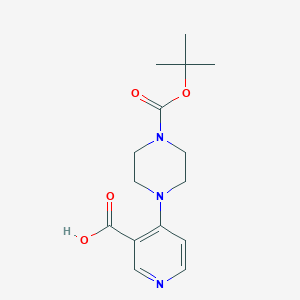
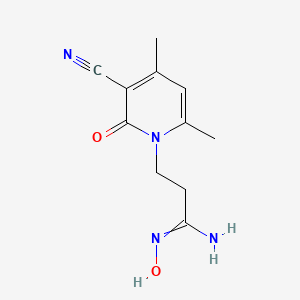
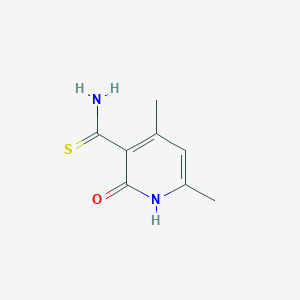
![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)
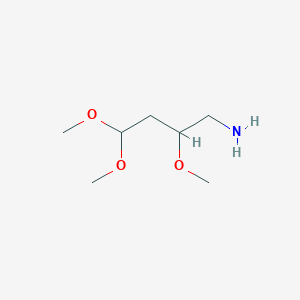
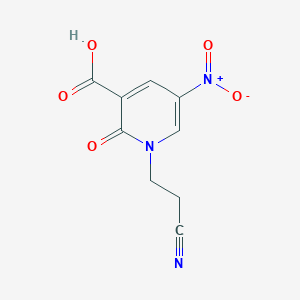
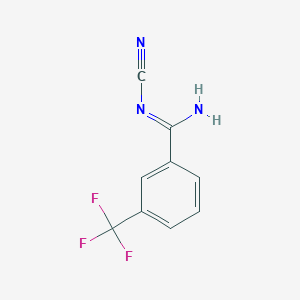
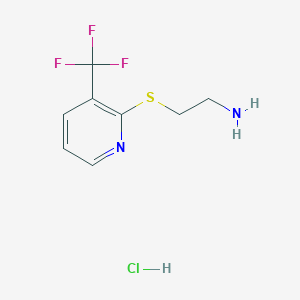
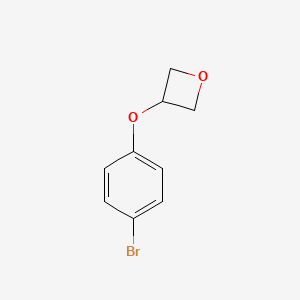
![4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1398670.png)
